S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl-: is a derivative of the 1,2,4,5-tetrazine family, known for its unique structural and chemical properties. This compound features a tetrazine ring substituted with two methyl groups at the 1 and 4 positions and two phenyl groups at the 3 and 6 positions. The tetrazine ring is a six-membered ring containing four nitrogen atoms, which imparts significant reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with benzonitrile derivatives, followed by oxidation. This process can be modified to include sulfur-containing intermediates, leading to high yields of the desired dihydrotetrazine .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high efficiency and yield. The choice of solvents and catalysts can also be tailored to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding tetrazine.
Reduction: Formation of tetrahydrotetrazine derivatives.
Substitution: Nucleophilic substitution reactions at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often performed using nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Produces the fully oxidized tetrazine.
Reduction: Yields tetrahydrotetrazine derivatives.
Substitution: Results in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- is used as a building block in the synthesis of complex heterocyclic compounds. Its ability to participate in inverse electron demand Diels-Alder reactions makes it valuable in the construction of multi-substituted pyridazines .
Biology and Medicine: This compound has shown potential in biological applications, including as a precursor for bioactive molecules. Some derivatives exhibit antitumor, antibacterial, and antifungal activities .
Industry: In the industrial sector, S-Tetrazine derivatives are used in the development of photo- and electroactive materials, such as luminescent elements and photoelectric conversion elements .
Wirkmechanismus
The mechanism of action of S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- involves its ability to act as a diene in cycloaddition reactions. The electron-rich tetrazine ring facilitates these reactions, leading to the formation of various heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
1,2,4,5-Tetrazine: The parent compound with no substituents.
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the methyl groups at the 1 and 4 positions.
1,4-Dimethyl-1,2,4,5-tetrazine: Lacks the phenyl groups at the 3 and 6 positions.
Uniqueness: S-Tetrazine, 1,4-dihydro-1,4-dimethyl-3,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl and phenyl groups enhances its stability and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
52143-15-4 |
---|---|
Molekularformel |
C16H16N4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1,4-dimethyl-3,6-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H16N4/c1-19-15(13-9-5-3-6-10-13)18-20(2)16(17-19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
DJVANJCJHCKTFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN(C(=N1)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.